2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol
Description
Significance of Amine-Functionalized Polyether Scaffolds in Modern Chemical Research
Amine-functionalized polyether scaffolds, particularly those based on polyethylene (B3416737) glycol (PEG) and its shorter oligoethylene glycol (OEG) counterparts, are of paramount importance in contemporary chemical and biomedical research. Their significance stems from a unique combination of properties conferred by the polyether chain and the terminal amine functionality. The polyether backbone imparts good biocompatibility, low protein adhesion, and minimal immunogenicity, making these molecules highly suitable for in-vivo applications. sigmaaldrich.com
The terminal amine group serves as a versatile chemical handle for a wide array of conjugation reactions. This reactivity is extensively exploited in bioconjugation, where these scaffolds are attached to therapeutics like drugs and peptides, as well as to targeting ligands and imaging agents. sigmaaldrich.com This process can enhance the solubility, stability, and pharmacokinetic profile of the conjugated molecules. Furthermore, these functionalized scaffolds are integral to the synthesis of advanced polymeric architectures, including block copolymers and hydrogels. nih.gov In materials science, they are used to modify surfaces and enhance the functionality of structures such as collagen-based biomaterials. chemicalbook.com
| Application Area | Specific Use-Case | Key Benefit of Amine-Functionalized Scaffold |
|---|---|---|
| Bioconjugation | Attachment to drugs, peptides, and proteins | Improves solubility and circulation time of therapeutics |
| Drug Delivery | Formation of polymeric delivery systems and micelles | Enhances biocompatibility and targeted delivery |
| Biomaterials | Surface modification of scaffolds (e.g., collagen) | Increases functionality and resistance to degradation chemicalbook.com |
| Polymer Synthesis | Initiator or building block for complex polymers | Provides a reactive site for chain growth or linking |
| Diagnostics | Conjugation to imaging agents | Allows for targeted imaging with reduced background signal |
Evolution of Synthetic Strategies for Amine-Terminated Oligoethylene Glycols
The methods for synthesizing amine-terminated oligoethylene glycols have evolved significantly, moving from complex, multi-step procedures to more efficient and environmentally benign strategies. Initially, the synthesis often involved protecting group chemistry and harsh reagents.
A common early approach was a two-step process involving the conversion of the terminal hydroxyl groups of a PEG or OEG molecule to phthalimido groups via the Mitsunobu reaction, followed by deprotection with hydrazine (B178648) to yield the desired amine. Another widely used, yet more complex, three-step strategy begins with the conversion of the terminal hydroxyl into a good leaving group, such as a sulfonate (mesylate or tosylate) or a halide. newtopchem.com This is followed by nucleophilic substitution with an azide (B81097) salt (e.g., sodium azide) and subsequent reduction of the azide to an amine. rsc.org The reduction step has traditionally been accomplished using reagents like triphenylphosphine (B44618) (the Staudinger reaction), lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation. newtopchem.com
While effective, these traditional methods have several limitations. To address these, more facile and "green" approaches have been developed. One such strategy involves the reduction of the intermediate azide using zinc powder in the presence of ammonium (B1175870) chloride, which offers high yields and simpler purification. sigmaaldrich.com More recently, a method using dithiothreitol (B142953) (DTT) as a reducing agent in water has been reported, which avoids metal contaminants and simplifies the purification process. amadischem.com Furthermore, enzyme-catalyzed methods, for example using Candida antarctica lipase (B570770) B (CALB), are being explored as a greener alternative to purely chemical catalysis for the functionalization of polyglycols. nih.gov
| Strategy | Key Reagents | Number of Core Steps | Advantages | Disadvantages |
|---|---|---|---|---|
| Phthalimide Method | Phthalimide, DEAD/PPh₃, Hydrazine | 2 | High conversion rates | Use of hazardous reagents (hydrazine) |
| Azide Reduction (Traditional) | MsCl/TsCl, NaN₃, PPh₃ or LiAlH₄ or H₂/Pd-C | 3 | Versatile and widely used newtopchem.com | Multi-step, requires anhydrous conditions for some reagents |
| Azide Reduction (Facile) | MsCl, NaN₃, Zn/NH₄Cl | 3 | High yields, simple work-up | Still a multi-step process |
| Azide Reduction (Green) | DTT, Water | 1 (from azide) | Avoids metal ions, environmentally friendly amadischem.com | Requires pre-formed azide precursor |
| Enzymatic Method | Lipase (e.g., CALB), Protected Amino Acid | 2 (including deprotection) | Mild reaction conditions nih.gov | Potential for steric hindrance, lower conversion for some substrates nih.gov |
Current Academic Research Trajectories for 2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol and Analogues
Current research on this compound and its close analogues is primarily focused on their application as specialized intermediates and functional molecules in pharmaceuticals and materials science. The unique structure, which combines a secondary amine, a terminal hydroxyl group, and a flexible oligoethylene glycol spacer, makes it a molecule of significant interest.
In the pharmaceutical field, this compound and its analogues serve as valuable building blocks. Their structural motifs are being incorporated into novel therapeutic agents to enhance properties like solubility and bioavailability. A particularly active area of research is the development of proteolysis-targeting chimeras (PROTACs), an emerging therapeutic strategy for targeted protein degradation, where amino-ethoxy-ethanol derivatives are used as linkers. The primary amine analogue, 2-[2-(2-aminoethoxy)ethoxy]ethanol, is also utilized in the synthesis of linkers for antibody-drug conjugates (ADCs). nbinno.com Furthermore, preliminary studies suggest that compounds in this class may have biological activity themselves, with some indications of potential antagonism at the NMDA receptor.
Beyond pharmaceuticals, these molecules are investigated for their role in catalysis and materials science. For instance, the structural features of 2-[2-(2-ethylamino)ethoxy]ethan-1-ol have been studied for their relevance in catalytic processes, such as the synthesis of ethyl ethanoate. A dimethylated analogue, 2-[2-(Dimethylamino)ethoxy]ethanol, is used as a reactive catalyst in the production of polyurethane foams, where it gets incorporated into the polymer matrix, reducing the odor of the final product. newtopchem.com The flexible nature of the oligoethylene glycol backbone also invites research into its conformational behavior, with advanced spectroscopic techniques being employed to understand the intramolecular interactions that dictate its shape in different environments.
Structure
3D Structure
Properties
IUPAC Name |
2-[2-[2-(ethylamino)ethoxy]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO3/c1-2-9-3-5-11-7-8-12-6-4-10/h9-10H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXWNPCKJRXVAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOCCOCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Transformations of 2 2 2 Ethylamino Ethoxy Ethoxy Ethanol
Diverse Synthetic Pathways to 2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol
The construction of this compound can be achieved through several strategic approaches, primarily involving the formation of the oligoethylene glycol backbone and the introduction of the terminal ethylamino group.
Strategies for Oligoethylene Glycol Backbone Construction
The synthesis of the oligoethylene glycol backbone is a critical step in forming the precursor for the target molecule. Methodologies often begin with shorter, commercially available ethylene (B1197577) glycol units. One common strategy involves the Williamson ether synthesis, where an alcohol is deprotonated to form an alkoxide, which then undergoes nucleophilic substitution with an organohalide. For the synthesis of the backbone of this compound, this can involve the stepwise addition of ethylene glycol units.
Another approach is the use of pre-formed oligoethylene glycol chains. For instance, diethylene glycol or triethylene glycol can serve as starting materials, which are then functionalized to introduce a suitable leaving group on one terminus and a protected amino group or a precursor to it on the other. Solid-phase synthesis has also been employed for the stepwise construction of monodisperse polyethylene (B3416737) glycol (PEG) derivatives, offering precise control over the chain length.
A scalable three-step synthesis of related symmetrical secondary oligoethylene glycolated amines has been described starting from diethanolamine (B148213). This involves a reductive amination, followed by Williamson ether synthesis, and subsequent deprotection, highlighting a versatile method for creating diverse oligoethylene glycol structures.
Amination Techniques for Terminal Ethylamino Functionalization
The introduction of the terminal ethylamino group is a key transformation in the synthesis of the target compound. Several amination techniques are commonly employed:
Direct Amination: This involves the reaction of a terminal halide or sulfonate ester of an oligoethylene glycol with ethylamine (B1201723). This is a direct nucleophilic substitution reaction. Catalytic amination of polyalkylene glycols using ammonia (B1221849) and hydrogen over catalysts like supported nickel is also a viable industrial method.
Reductive Amination: A widely used and versatile method, reductive amination involves the reaction of a terminal aldehyde or ketone on the oligoethylene glycol backbone with ethylamine to form an intermediate imine, which is then reduced in situ to the secondary amine. libretexts.org Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are selective for the imine over the carbonyl precursor. google.com
From Primary Amines: The target molecule can be synthesized from a precursor already containing a primary amino group, such as 2-[2-(2-aminoethoxy)-ethoxy]-ethanol. This primary amine can then be selectively ethylated.
Precursor Selection and Conversion Routes (e.g., Azide (B81097) Reduction, Reductive Amination)
The choice of precursor is pivotal and dictates the synthetic route. Common precursors and their conversion pathways are detailed below.
Azide Reduction:
A robust and frequently used method involves the synthesis of an azido-terminated oligoethylene glycol, which is then reduced to the primary amine. This primary amine can subsequently be ethylated. A typical sequence starts with a chloro-terminated precursor:
Azide Formation: 2-[2-(2-Chloroethoxy)-ethoxy]-ethanol is treated with sodium azide (NaN3) in a solvent like N,N-dimethylformamide (DMF) to yield 2-[2-(2-azidoethoxy)-ethoxy]-ethanol. google.com
Reduction: The resulting azide can be reduced to the corresponding primary amine, 2-[2-(2-aminoethoxy)-ethoxy]-ethanol, using various reducing agents. google.com Common methods include the Staudinger reaction with triphenylphosphine (B44618) followed by hydrolysis, or reduction with zinc dust in the presence of ammonium (B1175870) chloride. google.combldpharm.com
Reductive Amination:
This is a highly efficient one-pot method. The synthesis can start from a primary amine-containing precursor like 2-(2-aminoethoxy)ethanol, which is then reacted with acetaldehyde (B116499) in the presence of a reducing agent. nih.gov
| Precursor | Reagents | Product | Reference |
| 2-[2-(2-Chloroethoxy)-ethoxy]-ethanol | 1. NaN3, DMF2. PPh3, H2O | 2-[2-(2-Aminoethoxy)-ethoxy]-ethanol | google.com |
| 2-(2-Aminoethoxy)ethanol | Acetaldehyde, NaBH(OAc)3 | 2-[2-(Ethylamino)-ethoxy]-ethanol | nih.gov |
| Diethylene glycol | 1. TsCl, Pyridine2. NaN3, DMF3. H2, Pd/C4. Acetaldehyde, NaBH3CN | This compound | General Method |
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include:
Solvent: The choice of solvent can significantly impact reaction rates and yields. For instance, in reductive amination, solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are commonly used.
Temperature: Many of the synthetic steps are performed at or below room temperature to control selectivity and minimize side reactions. However, steps like azide formation may require heating.
pH Control: In reductive amination, the pH must be carefully controlled (typically weakly acidic) to facilitate imine formation without deactivating the amine nucleophile. libretexts.org
Stoichiometry of Reagents: The molar ratios of reactants, especially the reducing agent in reductive amination or the azide in nucleophilic substitution, are optimized to ensure complete conversion.
Catalyst: In catalytic amination processes, the choice of catalyst (e.g., nickel-based catalysts) and its support can dramatically influence the conversion and selectivity towards the desired amine.
For the production of ethanolamines from ethylene oxide and ammonia, optimal operating conditions have been found to be an ammonia to ethylene oxide ratio of 5 (mol/mol), a water flow rate of 52.59 kg mol/hr, and a reactor temperature of 85 °C. nih.govmasterorganicchemistry.comresearchgate.net While this is for a related process, it highlights the importance of parameter optimization.
Post-Synthetic Modifications and Derivatization Reactions of the Ethylamino-ethoxy]-ethoxy]-ethanol Core
The presence of a secondary amine and a primary alcohol in the this compound core allows for a variety of post-synthetic modifications and derivatization reactions.
Amine-Based Derivatizations (e.g., Acylation, Alkylation, Imine Formation)
The secondary amine is a key functional group for derivatization.
Acylation:
The secondary amine can readily undergo acylation with acyl chlorides or anhydrides to form amides. For instance, reaction with acetyl chloride in the presence of a base like triethylamine (B128534) would yield the corresponding N-acetyl derivative. Chemoselective O-acylation of hydroxyamino acids can be achieved under acidic conditions, for example, using an acyl chloride in trifluoroacetic acid, which protonates the more basic amino group and directs acylation to the hydroxyl group. nih.gov
| Reagent | Product Type | General Conditions |
| Acetyl chloride | N-acyl derivative (Amide) | Base (e.g., triethylamine), aprotic solvent |
| Acetic anhydride (B1165640) | N-acyl derivative (Amide) | Base or neat |
| Trifluoroacetic anhydride (TFAA) | N-trifluoroacetyl derivative | Acetonitrile, room temperature |
Alkylation:
Further alkylation of the secondary amine can lead to the formation of a tertiary amine. This can be achieved by reaction with an alkyl halide. However, controlling the extent of alkylation can be challenging. A more controlled method is reductive amination, where the secondary amine is reacted with another aldehyde or ketone in the presence of a reducing agent. For example, reaction with formaldehyde (B43269) and a reducing agent would lead to the N-methylated tertiary amine. A one-pot methylation and elimination has been used in the synthesis of related compounds. waters.com
| Reagent | Product Type | General Conditions |
| Methyl iodide | N-methyl derivative (Tertiary amine) | Base, polar solvent |
| Formaldehyde, NaBH3CN | N-methyl derivative (Tertiary amine) | Weakly acidic conditions |
Imine Formation:
Imines are formed from the reaction of primary or secondary amines with aldehydes or ketones. The secondary amine in this compound can react with aldehydes or ketones to form an iminium ion, which is an intermediate in reactions like the Mannich reaction. The formation of a stable imine, however, requires a primary amine. If one were to start with the primary amine precursor, 2-[2-(2-aminoethoxy)-ethoxy]-ethanol, it would readily react with aldehydes and ketones to form stable imines (Schiff bases). libretexts.org This reaction is typically acid-catalyzed and reversible.
| Reactant | Product Type with Primary Amine Precursor | General Conditions |
| Aldehyde (e.g., benzaldehyde) | Imine (Schiff base) | Mildly acidic pH (~5) |
| Ketone (e.g., acetone) | Imine (Schiff base) | Mildly acidic pH (~5) |
Hydroxyl-Based Derivatizations (e.g., Esterification, Etherification)
The terminal primary hydroxyl group of this compound is a prime site for derivatization through esterification and etherification reactions. These transformations are fundamental in modifying the compound's physical and chemical properties, such as its solubility, and for introducing a wide array of functional groups.
Esterification:
Esterification of the hydroxyl group can be achieved through several established methods. The reaction with carboxylic acids, acid chlorides, or acid anhydrides yields the corresponding esters. Given the presence of the secondary amine, which can also react with acylating agents, careful control of reaction conditions or the use of protecting groups may be necessary to achieve selectivity.
Analogous to the esterification of similar amino alcohols, such as 2-(2-diethylamino-ethoxy)-ethanol, direct reaction with an acid chloride in a suitable solvent like toluene (B28343) or in the presence of a base like pyridine (B92270) can be employed. google.com Alternatively, transesterification with a methyl or ethyl ester of a carboxylic acid, often catalyzed by a small amount of sodium metal, presents another viable route. google.com
Below is a table of representative esterification reactions that could be adapted for this compound, based on established methodologies for similar compounds.
| Acylating Agent | Reaction Conditions | Potential Product | Yield (%) |
| 1-Phenyl-1-cyclopentanecarbonyl chloride | Toluene, reflux | 2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethyl 1-phenylcyclopentane-1-carboxylate | ~85 google.com |
| Phenyl-(2-thenyl)-acetyl chloride | Pyridine, reflux | 2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethyl 2-phenyl-2-(thiophen-2-yl)acetate | ~75 google.com |
| Methyl phenyl-(2-furfuryl)-acetate | Sodium metal, heat | 2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethyl 2-(furan-2-yl)-2-phenylacetate | Not specified google.com |
Etherification:
The hydroxyl group can also be converted to an ether linkage via reactions such as the Williamson ether synthesis. This involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. The choice of base is critical to avoid deprotonation of the secondary amine. A strong, non-nucleophilic base would be ideal.
The general Williamson ether synthesis is a robust method for preparing ethers. masterorganicchemistry.comlibretexts.orglibretexts.org The reaction of the sodium alkoxide of this compound with an alkyl halide would yield the corresponding ether. The use of aprotic polar solvents like DMF or DMSO can facilitate this SN2 reaction. francis-press.com
The following table illustrates potential etherification reactions for this compound.
| Alkylating Agent | Base | Solvent | Potential Product |
| Benzyl bromide | Sodium hydride | Tetrahydrofuran (THF) | 1-(Benzyloxy)-2-(2-(2-ethylaminoethoxy)ethoxy)ethane |
| Ethyl iodide | Potassium tert-butoxide | Dimethyl sulfoxide (B87167) (DMSO) | 1-Ethoxy-2-(2-(2-ethylaminoethoxy)ethoxy)ethane |
| Propargyl bromide | Sodium hydride | Tetrahydrofuran (THF) | 1-(2-(2-(Ethylaminoethoxy)ethoxy)ethoxy)prop-2-yne |
Cyclization and Macrocyclization Approaches
The bifunctional nature of this compound, with its amino and hydroxyl groups, makes it a valuable precursor in the synthesis of cyclic compounds, including macrocycles like crown ethers and cryptands. These reactions typically involve the reaction of the amino or hydroxyl group with a suitable difunctional electrophile.
To participate in the synthesis of macrocycles such as azacrown ethers, the hydroxyl group of this compound would first need to be converted into a better leaving group, such as a tosylate, or into a halide. The resulting derivative can then react with a diamine or another diol to form the macrocyclic structure.
For instance, a common strategy for synthesizing cryptands involves the reaction of a diamine with a diiodide or ditosylate derivative of an oligoethylene glycol. researchgate.net By first converting the hydroxyl group of the title compound to a suitable leaving group and then reacting it with a diamine, it is conceivable to form a macrobicyclic cryptand-like structure. The secondary amine of this compound could also participate in the cyclization, potentially leading to more complex macrocyclic architectures.
A plausible synthetic route towards a macrocycle could involve the initial N-protection of the secondary amine, followed by conversion of the hydroxyl to a tosylate. This intermediate could then be reacted with a suitable oligoethylene glycol diamine under high dilution conditions to favor intramolecular cyclization.
| Reactant 1 | Reactant 2 | Reaction Type | Potential Macrocyclic Product |
| Di-tosylate of Triethylene glycol | This compound | Nucleophilic substitution | N-Ethyl substituted azacrown ether |
| 1,8-Diiodo-3,6-dioxaoctane | This compound | Nucleophilic substitution | N-Ethyl substituted azacrown ether |
| N,N'-Ditosyl-1,8-diamino-3,6-dioxaoctane | Di-tosylate of this compound | Double nucleophilic substitution | Cryptand precursor |
Formation of Polymeric Precursors and Complex Macromolecular Architectures
The reactivity of both the hydroxyl and amino groups in this compound allows it to serve as a monomer or a building block in the synthesis of various polymers and complex macromolecules like dendrimers.
Polyurethane Synthesis:
Amino alcohols are commonly used as chain extenders or cross-linkers in the production of polyurethanes. The hydroxyl group reacts with isocyanates to form urethane (B1682113) linkages, while the secondary amine can also react with isocyanates to form a urea (B33335) linkage. The presence of the ethylamino group can also introduce catalytic activity for the polyurethane foaming process. The use of diethanolamine derivatives in polyurethane synthesis is well-documented, suggesting that this compound could be a valuable component in creating polyurethanes with tailored properties. ktu.ltresearchgate.net
Dendrimer Synthesis:
Dendrimers are highly branched, monodisperse macromolecules. The synthesis of dendrimers often involves the iterative addition of branching units to a central core. nih.govmdpi.com this compound, with its multiple reactive sites (after derivatization), can be envisioned as a building block for dendrons or as a core molecule. For example, a divergent synthesis approach could start from a core molecule, and in each generation, this compound could be added, followed by activation of the newly introduced hydroxyl groups for the next generation's growth. This would lead to poly(ether-amine) dendrimers.
The following table provides examples of potential polymeric structures that could be synthesized using this compound as a key building block.
| Polymer Type | Co-monomer(s) | Linkage Type | Potential Polymer Architecture |
| Polyurethane | Diisocyanate (e.g., MDI, TDI) | Urethane, Urea | Linear or cross-linked foam/elastomer |
| Polyester (B1180765) | Diacid or diacyl chloride | Ester | Linear or branched polyester |
| Poly(ether-amine) Dendrimer | Epichlorohydrin, Acrylonitrile | Ether, Amine | Dendritic |
Advanced Spectroscopic and Structural Elucidation Methodologies for 2 2 2 Ethylamino Ethoxy Ethoxy Ethanol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Assignment
High-Resolution NMR spectroscopy is a cornerstone for the structural elucidation of molecules like 2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
While standard one-dimensional (1D) ¹H and ¹³C NMR provide foundational data, multi-dimensional (2D) NMR experiments are essential for unambiguously assigning all signals and revealing the molecule's intricate structure. For a compound with repeating ethoxy units and distinct terminal groups, these techniques are critical.
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), multiple overlapping signals for the ethylene (B1197577) glycol backbone protons, and distinct signals for the protons adjacent to the terminal amine and alcohol functionalities. The protons of the repeating ethoxy units typically appear as a complex multiplet in the range of 3.5-3.7 ppm. atlantis-press.com Protons alpha to the amino group (α-H) are shifted downfield to around 2.9 ppm, while those beta to it (β-H) appear near 3.5 ppm. atlantis-press.com
¹³C NMR: The carbon spectrum would show distinct signals for the two carbons of the N-ethyl group, the carbons of the diethylene glycol backbone (typically around 70 ppm), and the carbons adjacent to the nitrogen and terminal oxygen atoms. For similar amino-terminated PEGs, the carbon alpha to the amine appears around 41.7 ppm, and the beta carbon is observed around 73.4 ppm. researchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to confirm the connectivity within the ethyl group (correlation between the CH₃ and CH₂ protons) and trace the couplings along the ethoxy backbone, helping to differentiate the signals of the adjacent CH₂ groups.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum. Each CH₂ group in the backbone and the terminal groups would produce a distinct cross-peak, resolving any ambiguity from the 1D spectra.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. While primarily used for large biomolecules, it can be applied to study the preferred conformations of flexible molecules like this oligoethylene glycol derivative.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical shifts for analogous structures.
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Ethyl Group | ||
| -CH₂-N | ~2.7 (q) | ~48 |
| -CH₃ | ~1.1 (t) | ~15 |
| Amino Terminus | ||
| NH -CH₂ | ~2.7 (q) | ~48 |
| N-CH₂-CH₂-O | ~2.8 (t) | ~50 |
| Ethoxy Backbone | ||
| N-CH₂-CH₂ -O | ~3.6 (t) | ~70 |
| O-CH₂-CH₂-O | ~3.7 (m) | ~71 |
| Ethanol Terminus | ||
| O-CH₂-CH₂ -OH | ~3.7 (t) | ~73 |
| O -CH₂-CH₂-OH | ~3.6 (t) | ~62 |
Isotopic Labeling Strategies for Mechanistic NMR Studies
Isotopic labeling, substituting atoms like ¹²C or ¹H with their NMR-active isotopes ¹³C or ²H (deuterium), is a powerful method for tracking reaction pathways and understanding molecular dynamics. For derivatives of this compound, this could be used to:
Trace reaction mechanisms: If the compound is used to synthesize a more complex derivative, specific ¹³C labeling of one of the ethoxy units could be used to follow that unit's fate during the reaction, confirming bond formations and rearrangements.
Simplify complex spectra: Selective deuteration of parts of the molecule can "erase" their signals from the ¹H NMR spectrum, simplifying overlapping regions and aiding in the assignment of the remaining signals.
Dynamic NMR for Conformational Analysis
The ethoxy chain of this compound is highly flexible, capable of adopting numerous conformations in solution. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can provide insight into these conformational dynamics. In aqueous solutions, polyethylene (B3416737) glycol (PEG) chains can form ordered structures, while in organic solvents like chloroform, they tend to exist as random coils. rsc.org By analyzing changes in chemical shifts and line broadening at different temperatures, it is possible to determine the energy barriers for bond rotations and identify the most stable solution-state conformations.
Mass Spectrometry for Molecular Architecture Confirmation
Mass spectrometry (MS) is a complementary technique to NMR that provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry, often using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is used to determine the exact mass of the parent molecule with very high precision (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula. For this compound (C₈H₁₉NO₃), the expected monoisotopic mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value to confirm the composition.
Table 2: HRMS Data for [C₈H₁₉NO₃+H]⁺
| Parameter | Value |
|---|---|
| Formula | C₈H₂₀NO₃⁺ |
| Calculated Monoisotopic Mass | 178.1438 |
| Required Mass Accuracy | < 5 ppm |
Fragmentation Pathway Analysis (e.g., MS/MS, CID) for Structural Features
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion ([M+H]⁺) and subjecting it to fragmentation, typically through Collision-Induced Dissociation (CID). The resulting fragment ions provide a "fingerprint" that confirms the molecule's connectivity.
For this compound, the fragmentation is expected to be dominated by two main processes: cleavage of the ether linkages and cleavage adjacent to the amine group.
Ether Bond Cleavage: The C-O bonds in the ethoxy chain are susceptible to cleavage, leading to a characteristic series of fragment ions separated by 44.026 Da (the mass of an ethylene glycol unit, C₂H₄O).
Amine Fragmentation: The most characteristic fragmentation pattern for aliphatic amines is α-cleavage—the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This process is highly favorable as it leads to the formation of a stable, resonance-stabilized iminium ion. For the target molecule, cleavage of the bond between the first and second carbons of the ethoxy chain attached to the nitrogen is expected to be a major pathway.
Table 3: Predicted Major Fragment Ions in MS/MS Analysis of [C₈H₁₉NO₃+H]⁺
| m/z (Predicted) | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 132.0913 | [HO-(CH₂)₂-O-(CH₂)₂-NH-CH₂]⁺ | α-cleavage with loss of CH₃ radical from ethyl group |
| 102.0862 | [HO-(CH₂)₂-O-CH₂=NH-CH₂CH₃]⁺ | Cleavage of C-O bond |
| 88.0757 | [CH₂=N⁺H-CH₂CH₃] | α-cleavage at the N-CH₂ bond with rearrangement |
| 72.0808 | [HO-(CH₂)₂-NH-CH₂CH₃]⁺ | Cleavage of ether bond |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, with the energy shifts corresponding to the molecule's vibrational frequencies. The two techniques are often complementary, as some vibrational modes may be more active in either IR or Raman, depending on the change in dipole moment or polarizability during the vibration.
The interpretation of the vibrational spectra of a complex molecule like this compound goes beyond simple peak identification. Advanced interpretive techniques, often involving computational chemistry, are employed to gain deeper insights into the molecule's conformational behavior and intramolecular interactions.
Due to the flexible nature of the ethoxy chain and the presence of hydrogen bond donors (N-H and O-H) and acceptors (O and N atoms), this compound can exist in numerous conformations. Theoretical calculations, such as Density Functional Theory (DFT), can be used to model the vibrational frequencies of different conformers. By comparing the calculated spectra with experimental FT-IR and Raman data, it is possible to identify the most stable conformers present in a sample. For instance, studies on similar molecules like 2-phenylethanol (B73330) and 2-phenoxyethanol (B1175444) have shown that non-planar gauche conformations can be more stable than planar trans conformations due to stabilizing dipolar interactions. kfupm.edu.sa
The vibrational modes of the key functional groups in this compound can be assigned based on established correlations and theoretical calculations. A study on diethanolamine (B148213), which shares the amino-alcohol functionality, provides a basis for these assignments. jconsortium.com
Table 1: Predicted Vibrational Modes for this compound based on Analogous Compounds
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |
|---|---|---|---|
| O-H (Alcohol) | Stretching | 3200-3600 | Broad band in FT-IR due to hydrogen bonding. |
| N-H (Amine) | Stretching | 3300-3500 | Can show symmetric and asymmetric stretches. |
| C-H (Alkyl) | Stretching | 2850-3000 | Multiple bands corresponding to CH₂, and CH₃ groups. |
| C-O (Ether & Alcohol) | Stretching | 1050-1150 | Strong, characteristic bands in the fingerprint region. |
| C-N (Amine) | Stretching | 1000-1250 | Can be coupled with other vibrations. |
| O-H Bend | Bending (in-plane) | 1350-1450 | |
| N-H Bend | Bending (scissoring) | 1550-1650 | |
| CH₂ Bend | Bending (scissoring) | 1440-1480 |
This table is illustrative and based on data from analogous compounds. Actual peak positions for this compound may vary.
Furthermore, the analysis of vibrational spectra can reveal details about intermolecular interactions. For example, changes in the O-H and N-H stretching frequencies can indicate the presence and strength of hydrogen bonding in different states (e.g., liquid vs. solid) or in the presence of other molecules.
X-ray Diffraction (XRD) and Scattering for Solid-State Structural Determination of Crystalline Derivatives
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in crystalline solids. While this compound is a liquid at room temperature, its crystalline derivatives can be prepared for XRD analysis. This provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.
The flexible nature of the molecule, with multiple rotatable bonds, can lead to conformational polymorphism, where the same molecule crystallizes in different arrangements. XRD is crucial for identifying and characterizing these different polymorphs.
Co-crystallization is a powerful technique in crystal engineering where a substance is crystallized with another molecule (a "co-former") to form a new crystalline solid with a defined stoichiometric ratio. This strategy can be particularly useful for obtaining crystalline derivatives of liquids like this compound.
The selection of a suitable co-former is critical and is often guided by principles of supramolecular chemistry, particularly hydrogen bonding. The target molecule possesses both hydrogen bond donors (O-H and N-H) and acceptors (ether oxygens and the nitrogen atom), making it an excellent candidate for forming co-crystals with a variety of co-formers. Amide-containing molecules, for instance, are widely used as co-formers due to their ability to act as both hydrogen bond donors and acceptors. semanticscholar.org
Table 2: Potential Co-formers for the Crystallization of this compound
| Co-former Class | Example | Rationale for Selection |
|---|---|---|
| Carboxylic Acids | Benzoic Acid | The acidic proton can form a strong hydrogen bond with the amine nitrogen or ether oxygens. |
| Amides | Urea (B33335), Nicotinamide | Can form robust hydrogen-bonded networks with the alcohol and amine groups. |
| Phenols | Hydroquinone | The phenolic O-H can act as a hydrogen bond donor to the ether or amine functionalities. |
By forming co-crystals, it is possible to "lock" the flexible this compound molecule into a specific conformation within the crystal lattice. The resulting crystal structure, determined by XRD, would provide invaluable insights into the preferred geometries and intermolecular interactions of the molecule. For example, the analysis of crystal structures of various amino-alcohol ligands has revealed diverse hydrogen-bonding topologies. nih.gov These insights are crucial for understanding how the molecule might interact with other substances and for designing new materials with specific properties.
No Published Research Found for "this compound"
A comprehensive search for theoretical and computational chemistry investigations into the compound This compound has yielded no specific published studies. Despite a thorough search for research pertaining to its molecular geometry, electronic structure, conformational preferences, spectroscopic parameters, reaction mechanisms, and interaction modeling, no dedicated scholarly articles or datasets were identified for this particular molecule.
The planned exploration, which was to be structured around quantum chemical calculations, molecular dynamics simulations, and computational modeling, could not be completed due to the absence of available scientific literature focusing on this compound. Consequently, detailed research findings, data tables, and in-depth analysis as outlined in the intended article structure cannot be provided.
This lack of specific research on this compound means that insights from Density Functional Theory (DFT) studies on its conformational preferences, predictions of its spectroscopic parameters using ab initio methods, exploration of its conformational space via molecular dynamics, or computational studies on its reaction mechanisms and ligand-metal coordination are not available in the public domain.
Therefore, the following sections remain unaddressed due to the lack of source material:
Theoretical and Computational Chemistry Investigations of 2 2 2 Ethylamino Ethoxy Ethoxy Ethanol
Computational Modeling of Ligand-Metal Coordination and Intermolecular Interactions
Further research would be required to generate the data necessary to populate these areas of study.
Applications in Advanced Chemical Research and Materials Science Utilizing 2 2 2 Ethylamino Ethoxy Ethoxy Ethanol and Its Derivatives
Utilization as a Building Block in Complex Molecular Architectures
The distinct functional groups and structural flexibility of 2-[2-(2-Ethylamino)-ethoxy]-ethoxy]-ethanol make it an excellent candidate for constructing sophisticated, three-dimensional molecular architectures.
Dendrimers are precisely defined, monodisperse macromolecules with a regular, tree-like branching structure. nih.gov Their synthesis requires building blocks that can be added iteratively to a central core in a controlled, stepwise manner. nih.gov The synthesis of dendrimers can be approached in two main ways: the divergent method, where growth proceeds outwards from the core, and the convergent method, where dendritic wedges are first built and then attached to the core. nih.gov
The structure of 2-[2-(2-Ethylamino)-ethoxy]-ethoxy]-ethanol is well-suited for a role as a branching unit, particularly in the divergent synthesis of dendrimers like poly(amidoamine) (PAMAM) or related polyesteramide structures.
Reactive Sites for Branching: The secondary amine can react with an activated carboxylic acid (e.g., an ester or acyl chloride) of a growing dendrimer branch. The hydroxyl group can then be activated (e.g., converted to a tosylate or reacted with another monomer) to create new branching points for the next generation of the dendrimer.
Internal Flexibility and Solubility: The oligo(ethylene glycol) backbone provides significant conformational flexibility to the dendrimer arms. This internal chain also enhances the solubility of the resulting macromolecule, particularly in aqueous or polar organic solvents, which is a critical property for many applications. uq.edu.au For instance, related structures like Poly Ethoxy Ethyl Glycinamide (PEE-G) dendrimers have been specifically designed with ethoxy linkers to increase water solubility for pharmaceutical applications. uq.edu.au
The table below summarizes the structural features of 2-[2-(2-Ethylamino)-ethoxy]-ethoxy]-ethanol that are advantageous for dendrimer synthesis.
| Structural Feature | Role in Dendrimer Synthesis | Resulting Dendrimer Property |
| Secondary Amine (-NH-) | Acts as a nucleophile to react with activated core or branch termini (e.g., esters), forming an amide bond. | Forms the basis of poly(amidoamine)-type dendritic structures. |
| Primary Hydroxyl (-OH) | Can be activated or reacted to form the next layer of branches, propagating the dendrimer generation. | Allows for controlled, generational growth. |
| Ethoxy Chain (-CH₂CH₂O-) | Provides spacing and flexibility between branching points. | Enhances solubility, reduces aggregation, and creates internal cavities. |
Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules bound together by non-covalent interactions, such as hydrogen bonding, metal coordination, and hydrophobic forces. The ability of 2-[2-(2-Ethylamino)-ethoxy]-ethoxy]-ethanol derivatives to participate in these interactions makes them valuable components in the design of self-assembling systems.
When incorporated into larger molecules like polymers or dendrimers, the functionalities derived from this compound can direct the formation of ordered supramolecular structures.
Hydrogen Bonding: The amine and hydroxyl groups, as well as the ether oxygens, can act as hydrogen bond donors and acceptors, facilitating the self-assembly of molecules into larger, non-covalently linked structures.
Host-Guest Chemistry: The flexible, polar oligo(ethylene glycol) chain is analogous to the repeating units in crown ethers, which are well-known for their ability to chelate metal cations and bind small organic molecules. When incorporated into a macrocyclic structure or the interior of a dendrimer, these units can create cavities capable of encapsulating guest molecules. nih.govresearchgate.net Research on dendrimers with macrocyclic cores has demonstrated their ability to bind neurotransmitters like dopamine (B1211576) and adrenaline within their internal cavities, showcasing their potential as drug delivery agents. researchgate.net
Role in Polymer Chemistry and Functional Materials Development
The reactivity of its amine and hydroxyl groups allows 2-[2-(2-Ethylamino)-ethoxy]-ethoxy]-ethanol to be used directly in polymerization reactions or as a modifying agent to functionalize existing polymers.
Specialty polymers are designed for high-performance applications that require specific properties not found in commodity plastics. researchgate.net The bifunctional nature of 2-[2-(2-Ethylamino)-ethoxy]-ethoxy]-ethanol allows it to serve as a monomer in step-growth polymerization to produce various specialty polymers.
Polyurethanes: Both the secondary amine and the hydroxyl group can react with isocyanate (-NCO) groups. This dual reactivity allows it to act as a chain extender or cross-linker in polyurethane synthesis. A closely related compound, 2-[2-(Dimethylamino)ethoxy]ethanol, is used as a reactive catalyst in polyurethane foam production, where its hydroxyl group reacts with isocyanate, covalently bonding it into the polymer matrix. This prevents the catalyst from leaching out, which is a significant advantage in applications like consumer goods. Similarly, 2-[2-(2-Ethylamino)-ethoxy]-ethoxy]-ethanol can be permanently incorporated into a polyurethane network.
Polyamides and Polyesteramides: The secondary amine can react with dicarboxylic acids or their derivatives to form polyamide chains. If the hydroxyl group also participates in reactions with carboxylic acids (forming ester links), the resulting polymer is a polyesteramide. These polymers often exhibit a combination of useful properties, including thermal stability and enhanced solubility due to the flexible ether segments.
The following table outlines the polymerization reactions involving 2-[2-(2-Ethylamino)-ethoxy]-ethoxy]-ethanol.
| Polymer Type | Co-Monomer Functional Group | Bond Formed with Amine | Bond Formed with Hydroxyl |
| Polyurethane | Isocyanate (-NCO) | Urethane (B1682113) (from secondary amine) | Urethane |
| Polyamide | Carboxylic Acid (-COOH) | Amide | - (or Ester if reacted) |
| Polyesteramide | Carboxylic Acid (-COOH) | Amide | Ester |
Beyond its role as a monomer, 2-[2-(2-Ethylamino)-ethoxy]-ethoxy]-ethanol can be used to alter the properties of pre-existing polymers.
Cross-linking Agent: With two reactive sites located at opposite ends of a flexible spacer, it can effectively link different polymer chains together. For example, it can cross-link epoxy resins or polymers containing anhydride (B1165640) or isocyanate groups, thereby increasing the network's strength, thermal stability, and solvent resistance.
Grafting Agent: The molecule can be "grafted" onto a polymer backbone. For instance, the hydroxyl group can initiate the ring-opening polymerization of cyclic monomers like ε-caprolactone, creating polyester (B1180765) side chains on a main polymer that contains the grafted molecule. This modification can be used to create amphiphilic copolymers or to introduce new functionalities. The hydrophilic oligo(ethylene glycol) chain can be used to modify the surface of hydrophobic materials, increasing their wettability and biocompatibility.
Stimuli-responsive, or "smart," materials are polymers that undergo significant changes in their properties in response to small changes in their external environment, such as pH, temperature, or light. mdpi.comrsc.org The inclusion of 2-[2-(2-Ethylamino)-ethoxy]-ethoxy]-ethanol into a polymer network can impart these "smart" properties.
The most significant contribution is in the development of pH-responsive materials. Hydrogels are cross-linked polymer networks that can absorb large amounts of water. nih.gov pH-responsive hydrogels contain acidic or basic pendant groups that can ionize depending on the pH of the surrounding medium. nih.govmdpi.com
pH-Responsiveness: The ethylamino group is basic and can be protonated in acidic conditions (low pH).
At low pH (e.g., pH < 7): The amine groups become protonated (-NH₂⁺-), creating positive charges along the polymer chains. The electrostatic repulsion between these like charges forces the chains apart, allowing more water to enter the network and causing the hydrogel to swell. nih.gov
At high pH (e.g., pH > 7): The amine groups are deprotonated (-NH-), and the electrostatic repulsion is eliminated. The polymer network contracts, expelling water and causing the hydrogel to shrink or collapse. mdpi.com
This pH-triggered swelling and deswelling behavior is the basis for applications in controlled drug delivery, where a drug loaded into the hydrogel can be released in response to the specific pH of a target site in the body, such as the acidic microenvironment of a tumor. mdpi.com
The table below illustrates the response of a hydrogel containing 2-[2-(2-Ethylamino)-ethoxy]-ethoxy]-ethanol to changes in environmental pH.
Thermo-Responsiveness: The oligo(ethylene glycol) portion of the molecule can also impart temperature sensitivity. Polymers containing ethylene (B1197577) glycol units can exhibit a lower critical solution temperature (LCST), where they are soluble in water below a certain temperature but become insoluble and phase-separate above it. This property can be harnessed to create thermo-responsive materials that change their properties, such as swelling or drug release rate, in response to temperature changes.
Functionalization of Nanomaterials (e.g., Graphene, Magnetite Nanoparticles)
The surface modification of nanomaterials is a critical step in tailoring their properties for specific applications. The functional groups present in 2-[2-(2-Ethylamino)-ethoxy]-ethoxy]-ethanol make it and its derivatives suitable candidates for the functionalization of nanomaterials like graphene and magnetite nanoparticles.
The amine and hydroxyl moieties of 2-[2-(2-Ethylamino)-ethoxy]-ethoxy]-ethanol can be leveraged for the covalent functionalization of graphene oxide (GO). The carboxylic acid and epoxide groups on the GO surface can react with the amine and hydroxyl groups of the ethanolamine (B43304) derivative. For instance, a patented method describes the preparation of dispersible ethanolamine-functionalized graphene by reacting GO with ethanolamine. google.com This process involves adjusting the pH of a GO aqueous dispersion to acidic conditions, followed by the addition of ethanolamine. The resulting material is then reduced using hydrazine (B178648) hydrate. google.com This general approach can be adapted for 2-[2-(2-Ethylamino)-ethoxy]-ethoxy]-ethanol, leading to a functionalized graphene with improved dispersibility in various solvents. The ether linkages in the molecule can further enhance its interaction with certain solvents and polymer matrices.
In the case of magnetite nanoparticles (Fe3O4), surface functionalization is crucial to prevent aggregation and to provide anchor points for further conjugation. While aminosilanes are commonly used for this purpose, molecules like 2-[2-(2-Ethylamino)-ethoxy]-ethoxy]-ethanol offer an alternative functionalization strategy. researchgate.net The hydroxyl group can anchor to the surface of the magnetite nanoparticles, while the ethylamino group and the ether backbone can impart desired surface properties. This functionalization can improve the biocompatibility and stability of the nanoparticles in physiological media, which is essential for biomedical applications. The presence of both a hydrophilic hydroxyl group and a more hydrophobic ethylamino group allows for tuning the surface properties of the nanoparticles.
The following table summarizes the potential functionalization of nanomaterials with 2-[2-(2-Ethylamino)-ethoxy]-ethoxy]-ethanol:
| Nanomaterial | Functional Group on Nanomaterial | Reacting Group on 2-[2-(2-Ethylamino)-ethoxy]-ethoxy]-ethanol | Potential Outcome |
|---|---|---|---|
| Graphene Oxide | Carboxylic acid, Epoxide | Amine, Hydroxyl | Improved dispersibility, sites for further reactions |
| Magnetite Nanoparticles | Surface hydroxyls | Hydroxyl | Enhanced stability, biocompatibility, tunable surface properties |
Applications in Analytical Chemistry Methodologies
The distinct chemical properties of 2-[2-(2-Ethylamino)-ethoxy]-ethoxy]-ethanol and its derivatives suggest their potential utility in various analytical chemistry techniques, including chromatography and chemical sensing.
Stationary Phase Modification in Chromatography
The presence of both a secondary amine and ether oxygens allows for multiple interaction mechanisms, including hydrogen bonding, and ion-exchange interactions with acidic analytes. A related compound, 2-[2-(Diethylamino)ethoxy]ethanol, has been analyzed using reverse-phase HPLC, indicating the compatibility of such structures with chromatographic systems. sielc.com By covalently bonding 2-[2-(2-Ethylamino)-ethoxy]-ethoxy]-ethanol or its derivatives to a solid support like silica (B1680970), a novel stationary phase with mixed-mode separation capabilities could be developed. This could be particularly useful for the separation of complex mixtures containing both polar and nonpolar compounds.
Components in Sensor Technologies for Chemical Detection
The development of chemical sensors often relies on the specific interaction between a receptor molecule and the target analyte. The ethylamino and ether functionalities of 2-[2-(2-Ethylamino)-ethoxy]-ethoxy]-ethanol make it an interesting candidate for the development of sensor components.
The nitrogen and oxygen atoms in the molecule can act as binding sites for metal ions and other electrophilic species. By incorporating this molecule into a larger sensing platform, such as a functionalized polymer or a modified electrode surface, it could be used for the detection of various analytes. For example, derivatives of similar amino-ethoxy-ethanol compounds have been used in the development of fluorescent sensors.
Ligand Chemistry and Coordination Compound Synthesis
The presence of multiple donor atoms (nitrogen and oxygen) in 2-[2-(2-Ethylamino)-ethoxy]-ethoxy]-ethanol makes it an effective ligand for the formation of coordination compounds with a variety of metal ions.
Chelation of Metal Ions and Complex Formation
The arrangement of the ethylamino group and the ether oxygens in 2-[2-(2-Ethylamino)-ethoxy]-ethoxy]-ethanol allows it to act as a chelating agent. Chelation is the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom. rsc.org The flexible nature of the ethoxy chain enables the ligand to wrap around a metal ion, leading to the formation of stable chelate rings.
The binding affinity and selectivity of the ligand for different metal ions can be influenced by factors such as the pH of the solution and the nature of the metal ion. The study of the interaction of β-amino alcohols and their derivatives with metal ions like copper(II) has shown their potential as chelating agents. rjpbcs.com The formation of these metal complexes can be studied using various techniques, including spectroscopy and conductivity measurements, to determine the stoichiometry and stability of the resulting coordination compounds. rjpbcs.com
Application in Catalysis (e.g., Organocatalysis, Transition Metal Catalysis)
The coordination complexes formed by 2-[2-(2-Ethylamino)-ethoxy]-ethoxy]-ethanol and its derivatives with transition metals have potential applications in catalysis. The ligand can influence the reactivity of the metal center, thereby tuning the catalytic activity and selectivity of the complex.
Research has indicated that the structural motifs present in this compound are relevant in catalytic processes. For instance, it has been investigated for its role in the synthesis of ethyl ethanoate, highlighting its utility in organic synthesis. Furthermore, the amine functionality in the molecule can also allow it to act as an organocatalyst in certain reactions. For example, a related compound, 2-(2-(Dimethylamino)ethoxy)ethanol, is used as a catalyst in the production of polyurethane foams. newtopchem.com The active hydrogen in its structure can react with isocyanates, incorporating it into the polymer matrix. newtopchem.com
The catalytic potential of 2-[2-(2-Ethylamino)-ethoxy]-ethoxy]-ethanol and its metal complexes is an area that warrants further investigation, with potential applications in a wide range of organic transformations.
Future Research Directions and Emerging Paradigms for 2 2 2 Ethylamino Ethoxy Ethoxy Ethanol
Exploration of Novel and Sustainable Synthetic Pathways
The future synthesis of 2-[2-(2-Ethylamino)-ethoxy]-ethoxy]-ethanol and its derivatives is expected to pivot towards greener and more efficient methodologies. Traditional synthesis often involves multi-step processes that may utilize harsh reagents. Emerging research emphasizes sustainable chemistry principles to minimize environmental impact and enhance economic viability.
Key future research directions in synthesis include:
Biocatalytic Approaches : The use of enzymes, such as amine dehydrogenases, presents a promising avenue for the chiral synthesis of amino alcohols and related compounds. Biocatalysis could offer high selectivity and milder reaction conditions compared to conventional chemical methods.
Green Chemistry Methodologies : Researchers are exploring facile and environmentally friendly approaches for the preparation of amine-functionalized poly(ethylene glycol) (PEG) compounds, which are structurally related to the target molecule. nih.govresearcher.life One such method involves the reduction of PEG azide (B81097) with dithiothreitol (B142953) in water, which circumvents the need for metal ions and simplifies purification. nih.govresearcher.life Such strategies could be adapted for the synthesis of 2-[2-(2-Ethylamino)-ethoxy]-ethoxy]-ethanol.
Catalytic Fixation of Dinitrogen and Carbon Dioxide : A more ambitious, long-term goal is the development of catalytic systems that can produce amino acids and related compounds from abundant feedstocks like dinitrogen and carbon dioxide. While still in its nascent stages, this approach represents a paradigm shift towards highly sustainable chemical production.
| Synthetic Approach | Potential Advantages | Research Focus |
| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. | Identification and engineering of suitable enzymes (e.g., amine dehydrogenases). |
| Green Chemistry | Use of non-toxic reagents, aqueous reaction media, simplified purification. | Adaptation of methods like azide reduction for the synthesis of the target molecule. nih.govresearcher.life |
| Catalytic Fixation | Utilization of abundant feedstocks (N2, CO2), ultimate sustainability. | Development of novel catalysts and reaction pathways. |
Advanced Functionalization for Enhanced Research Utility
The presence of three distinct functional groups—a secondary amine, ether linkages, and a terminal hydroxyl group—in 2-[2-(2-Ethylamino)-ethoxy]-ethoxy]-ethanol offers a rich platform for advanced functionalization. Future research will likely focus on selectively modifying these groups to tailor the molecule's properties for specific applications.
Potential functionalization strategies include:
Modification of the Amine Group : The secondary amine can be a target for various chemical transformations. For instance, it can be functionalized to create stimuli-responsive materials that change their properties in response to pH or other triggers.
Derivatization of the Hydroxyl Group : The terminal hydroxyl group is amenable to esterification, etherification, or conversion to other functional groups. This allows for the attachment of a wide range of molecules, including polymers, fluorescent tags, or bioactive moieties.
"Click" Chemistry : The introduction of azide or alkyne functionalities would enable the use of "click" chemistry, a set of highly efficient and specific reactions, for conjugating the molecule to other chemical entities. This is a powerful tool for creating complex molecular architectures for applications in bioconjugation and drug delivery. nih.gov
Integration into Hybrid Material Systems and Multicomponent Assemblies
A significant area of future research lies in the integration of 2-[2-(2-Ethylamino)-ethoxy]-ethoxy]-ethanol as a molecular component in advanced hybrid materials and self-assembling systems. Its amphiphilic nature, arising from the hydrophilic ethoxy chain and the more hydrophobic ethylamino group, makes it an interesting candidate for interfacial applications.
Future research in this area could explore:
Organic-Inorganic Hybrid Materials : The amine and hydroxyl groups can act as anchoring points for inorganic components, such as silica (B1680970) or metal oxides, through sol-gel processes. mdpi.com This could lead to the development of novel hybrid materials with tailored mechanical, thermal, and optical properties. For instance, amine-functionalized polymers are used to modify mesoporous silica nanoparticles for drug delivery applications. atlantis-press.com
Metal-Organic Frameworks (MOFs) : The amine functionality can be incorporated into the organic linkers of MOFs. mdpi.comrsc.org Amine-functionalized MOFs have shown enhanced affinity for carbon dioxide, making them promising for applications in gas separation and storage. mdpi.comrsc.org
Self-Assembling Systems : The amphiphilic character of 2-[2-(2-Ethylamino)-ethoxy]-ethoxy]-ethanol suggests its potential use in the formation of micelles, vesicles, and other self-assembled structures. researchgate.net The study of its self-assembly behavior, both alone and in combination with other molecules, could lead to new developments in areas like drug delivery and nanotechnology.
| Hybrid System | Potential Role of the Compound | Emerging Application |
| Organic-Inorganic Hybrids | Covalent linker between organic and inorganic phases. | Advanced coatings, sensors, and catalysts. |
| Metal-Organic Frameworks | Functional component of the organic linker. | Carbon capture, gas separation, and catalysis. mdpi.comrsc.org |
| Self-Assembling Systems | Amphiphilic building block. | Drug delivery vehicles, nanoreactors, and templating agents. |
Development of Advanced Computational Models for Predictive Studies
Computational modeling is becoming an indispensable tool in chemical research, enabling the prediction of molecular properties and the simulation of complex chemical processes. For 2-[2-(2-Ethylamino)-ethoxy]-ethoxy]-ethanol, computational studies can provide valuable insights that guide experimental work.
Future computational research could focus on:
Molecular Dynamics (MD) Simulations : MD simulations can be employed to study the conformational dynamics of the molecule in different environments, its interactions with other molecules, and its self-assembly behavior. comp-physics-lincoln.orgriverpublishers.com Such simulations are crucial for understanding the mechanisms behind its function in various applications.
Quantitative Structure-Property Relationship (QSPR) Models : QSPR models can be developed to predict the physicochemical properties of derivatives of 2-[2-(2-Ethylamino)-ethoxy]-ethoxy]-ethanol based on their molecular structure. This would facilitate the rational design of new molecules with desired properties.
Predictive Models for Reactivity and Degradation : Computational models can be used to predict the reactivity of the different functional groups in the molecule, aiding in the design of synthetic and functionalization strategies. Furthermore, models can be developed to predict the environmental fate and potential degradation pathways of the compound.
Opportunities in Emerging Fields of Chemical Science and Technology
The unique combination of functionalities in 2-[2-(2-Ethylamino)-ethoxy]-ethoxy]-ethanol opens up opportunities in a variety of emerging fields. As our understanding of this molecule and its derivatives grows, so too will its range of applications.
Potential emerging applications include:
Stimuli-Responsive Polymers and Hydrogels : The amine group's pH sensitivity can be harnessed to create "smart" materials that undergo a change in structure or properties in response to pH changes. mdpi.com This is a highly sought-after characteristic for applications in drug delivery, tissue engineering, and soft robotics.
Advanced Surfactants and Emulsifiers : As a member of the ethoxylated amine family, this compound has potential as a specialty surfactant. rimpro-india.com Future research could explore its use in creating stable emulsions for applications in the pharmaceutical, cosmetic, and food industries.
Sensor Technology : The amine group can act as a recognition site for specific analytes. By immobilizing the molecule or its derivatives on a solid support, it may be possible to develop novel sensors for the detection of various chemical species. For example, amine-functionalized surfaces are being explored for biosensor applications.
Q & A
Q. What are the established synthetic routes for 2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol, and what are the critical reaction parameters?
The synthesis typically involves nucleophilic substitution or etherification reactions. A common approach is reacting 2-chloroethoxyethanol derivatives with ethylamine under controlled basic conditions (e.g., K₂CO₃ in anhydrous solvents like THF or chloroform). Critical parameters include:
- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
- Solvent choice : Hygroscopic solvents like chloroform require inert atmospheres to prevent hydrolysis .
- Purification : Column chromatography or distillation is essential due to byproducts like unreacted amines or glycol derivatives .
Q. How do the physicochemical properties (e.g., solubility, hygroscopicity) influence its handling and storage in laboratory settings?
- Hygroscopicity : The compound absorbs moisture rapidly, necessitating storage under inert gas (e.g., argon) and desiccants .
- Solubility : Miscible with polar solvents (water, ethanol) and partially soluble in chloroform. This property aids in polymer synthesis but requires careful solvent selection for reactions .
- Stability : Degrades under prolonged exposure to light or oxygen, requiring amber glassware and antioxidant additives (e.g., BHT) for long-term storage .
Q. What spectroscopic and chromatographic methods are recommended for structural confirmation and purity analysis?
- NMR : ¹H and ¹³C NMR identify characteristic peaks for the ethylamino group (δ 1.1–1.3 ppm for CH₃, δ 2.6–2.8 ppm for NH-CH₂) and ether linkages (δ 3.5–3.7 ppm) .
- GC-MS : Quantifies purity and detects volatile impurities (e.g., residual ethylamine) using capillary columns like DB-5MS .
- HPLC : Reverse-phase C18 columns with UV detection at 210 nm resolve polar degradation products .
Advanced Research Questions
Q. How can researchers address contradictions in reported toxicity data for ethylene glycol derivatives like this compound?
Discrepancies arise from varying experimental models (e.g., in vitro vs. in vivo) and exposure durations. Methodological solutions include:
- Standardized assays : Use OECD guidelines for acute toxicity (e.g., OECD 423) to ensure comparability .
- Biomonitoring : Quantify urinary metabolites (e.g., ethoxyacetic acid) to correlate exposure levels with toxic effects .
- Cross-species validation : Compare rodent data with human cell lines (e.g., HepG2) to assess relevance to human health .
Q. What analytical challenges arise in characterizing the purity of this compound, and how can they be methodologically addressed?
- Challenge 1 : Co-elution of structurally similar byproducts (e.g., diethylene glycol derivatives).
- Solution : Employ tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for selective ion fragmentation .
- Challenge 2 : Hydrolysis during analysis due to residual moisture.
Q. How does the compound’s structure contribute to its efficacy in polymer-based DNA detection systems, and what experimental controls are necessary?
- Role of ethylamino group : Enhances binding to DNA via electrostatic interactions with phosphate backbones.
- Polymer design : Incorporate the compound into ethylene glycol-based polymers to improve solubility and signal amplification in fluorescence assays .
- Controls : Include blank polymers (without the ethylamino group) and competitive binding assays (e.g., with ethidium bromide) to validate specificity .
Q. What methodologies optimize the compound’s use in epoxy resin modifications for cationic electrodeposition coatings?
- Grafting efficiency : Monitor reaction progress via FT-IR (peak at 1650 cm⁻¹ for amine-epoxy adducts) .
- Curing kinetics : Use differential scanning calorimetry (DSC) to assess crosslinking rates at varying temperatures (e.g., 120–150°C) .
- Performance testing : Evaluate coating stability with salt-spray tests (ASTM B117) and electrochemical impedance spectroscopy (EIS) .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
